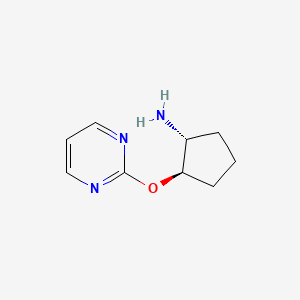![molecular formula C20H27N5O5 B2617163 7-[2-hydroxy-3-(2-methylphenoxy)propyl]-8-[(3-methoxypropyl)amino]-3-methyl-3,7-dihydro-1H-purine-2,6-dione CAS No. 476479-88-6](/img/structure/B2617163.png)
7-[2-hydroxy-3-(2-methylphenoxy)propyl]-8-[(3-methoxypropyl)amino]-3-methyl-3,7-dihydro-1H-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “7-[2-hydroxy-3-(2-methylphenoxy)propyl]-8-[(3-methoxypropyl)amino]-3-methyl-3,7-dihydro-1H-purine-2,6-dione” is a chemical with the linear formula C20H27N5O5 . It has a molecular weight of 417.469 . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
Scientific Research Applications
Potential for Drug Discovery and Design
Compounds with a purine core, similar to the one , have been extensively studied for their pharmaceutical applications. For instance, purine derivatives have been explored for their cardiovascular effects, including antiarrhythmic and hypotensive activities, indicating potential for the development of new therapeutic agents (Chłoń-Rzepa et al., 2004). This suggests that the compound could be of interest in the development of cardiovascular drugs.
Role in Enzyme Inhibition and Receptor Antagonism
Purine derivatives have been recognized for their ability to interact with various enzymes and receptors, offering insights into enzyme inhibition and receptor antagonism. For example, pyrido[2,1-f]purine-2,4-dione derivatives have shown significant antagonist effects against human adenosine receptors, particularly the A(3) receptor, presenting a new family of adenosine receptor antagonists worth further exploration (Priego et al., 2002). This highlights the potential of the compound in the study of receptor-ligand interactions and as a tool in the development of receptor-specific drugs.
Applications in Chemical Synthesis
Purine-based compounds also play a significant role in chemical synthesis, serving as key intermediates or reactants in the formation of complex molecules. For instance, the synthesis of novel 7-aminofuro- and 7-aminothieno[2,3-d]pyridazin-4(5H)-one and 4-aminophthalazin-1(2H)-ones from methyl 2-(2-methoxy-2-oxoethyl)furan- and thiophene-3-carboxylate demonstrates the utility of purine analogs in constructing heterocyclic compounds with potential pharmacological properties (Koza et al., 2013). This suggests that the compound could be valuable in synthetic organic chemistry for the development of new synthetic methodologies or as a precursor for complex molecules.
Implications for Pharmacokinetics and Drug Development
The structural complexity and functional group diversity of purine derivatives make them suitable candidates for the study of pharmacokinetics and drug development processes. For example, water-soluble prodrugs of A(2A)-selective adenosine receptor antagonists have been prepared from 8-styrylxanthine derivatives, highlighting the importance of such compounds in enhancing drug solubility and bioavailability (Sauer et al., 2000). This indicates the potential application of the compound in improving the pharmacokinetic profiles of drug candidates.
Safety And Hazards
Sigma-Aldrich provides this compound as part of a collection of rare and unique chemicals. They do not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity . All sales are final . Sigma-Aldrich makes no representation or warranty whatsoever with respect to this product .
properties
IUPAC Name |
7-[2-hydroxy-3-(2-methylphenoxy)propyl]-8-(3-methoxypropylamino)-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O5/c1-13-7-4-5-8-15(13)30-12-14(26)11-25-16-17(24(2)20(28)23-18(16)27)22-19(25)21-9-6-10-29-3/h4-5,7-8,14,26H,6,9-12H2,1-3H3,(H,21,22)(H,23,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHAYYWDVAURVRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(CN2C3=C(N=C2NCCCOC)N(C(=O)NC3=O)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-[2-hydroxy-3-(2-methylphenoxy)propyl]-8-[(3-methoxypropyl)amino]-3-methyl-3,7-dihydro-1H-purine-2,6-dione | |
CAS RN |
476479-88-6 |
Source


|
| Record name | 7-[2-HYDROXY-3-(2-METHYLPHENOXY)PROPYL]-8-[(3-METHOXYPROPYL)AMINO]-3-METHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2617081.png)
![1,6,7,8-tetramethyl-3-[(3-methylphenyl)methyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2617082.png)

![1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-methylpiperidine](/img/structure/B2617084.png)
![N-[2-(3-bromo-4-acetamidophenyl)ethyl]acetamide](/img/structure/B2617085.png)







![(Z)-2-cyano-3-hydroxy-3-methoxy-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2617101.png)
